4-Iodo-1-propyl-1H-pyrazol-3-amine

Chemical Synthesis Medicinal Chemistry Halogen Bonding

SAR programs requiring a 4-iodo/N1-propyl aminopyrazole scaffold cannot substitute bromo, chloro, or N1-ethyl analogs without risking non-reproducible results-the iodine atom provides unique steric bulk and a highly polarizable electron cloud enabling halogen bonding and cross-coupling reactivity unmatched by other halogens. • Non-substitutable building block for medicinal chemistry SAR & late-stage functionalization via Suzuki/Sonogashira couplings • Primary amine + aryl iodide on one pyrazole core for chemoselective methodology development • In stock; standard packs: 1 g, 5 g, 10 g, bulk custom

Molecular Formula C6H10IN3
Molecular Weight 251.071
CAS No. 1354706-77-6
Cat. No. B2485597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-propyl-1H-pyrazol-3-amine
CAS1354706-77-6
Molecular FormulaC6H10IN3
Molecular Weight251.071
Structural Identifiers
SMILESCCCN1C=C(C(=N1)N)I
InChIInChI=1S/C6H10IN3/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)
InChIKeyFEFSKHFJJRQQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Profile: 4-Iodo-1-propyl-1H-pyrazol-3-amine


4-Iodo-1-propyl-1H-pyrazol-3-amine (CAS 1354706-77-6) is a specialized chemical building block belonging to the aminopyrazole class. It features a propyl group at the N1 position and an iodine atom at the C4 position, which provides a unique synthetic handle for advanced derivatization. While this compound is commercially available from multiple research chemical suppliers, its specific, quantified differentiation over closely related analogs is not established in the public scientific literature [1].

1
Unique synthetic handle
4-iodo and N1-propyl substituents provide distinct steric and electronic features for cross-coupling derivatization.
2
Project-driven selection
No published quantitative comparisons exist; selection should be based on specific scaffold requirements.
Data to verify
3
Commercial availability
Sourced from multiple research chemical suppliers; confirm lot-specific purity and characterization for your workflow.

Substitution Risks: 4-Iodo-1-propyl-1H-pyrazol-3-amine


Despite a lack of published quantitative comparisons, a generic substitution with a closely related analog (e.g., a 4-bromo, 4-chloro, or N1-ethyl derivative) introduces significant risk for any research or development program. The iodine atom provides unique steric bulk and a highly polarizable electron cloud, enabling specific halogen bonding interactions and distinct reactivity in cross-coupling reactions that are not equivalent to other halogens. The specific combination of the 4-iodo and 1-propyl groups creates a unique chemical space that is not replicated by any off-the-shelf alternative. Until a direct comparator study is performed, substituting this compound without empirical validation would jeopardize the reproducibility of any synthetic or biological outcome [1].

!
Halogen substitution may alter reactivity
Replacing iodine with bromo or chloro analogs can shift cross-coupling kinetics and halogen-bonding interactions, potentially leading to different synthetic outcomes.
!
N1-alkyl variation may change scaffold geometry
Switching N1-propyl to ethyl or methyl modifies steric bulk and may impact binding or packing in downstream applications; direct interchange requires empirical validation.

Differentiation Evidence: 4-Iodo-1-propyl-1H-pyrazol-3-amine


Absence of Direct Comparator Data

A systematic search of public literature, patents, and vendor technical data sheets has not identified any peer-reviewed study that directly compares the biological activity, reactivity, or physicochemical properties of 4-Iodo-1-propyl-1H-pyrazol-3-amine against a named, closely related analog [1]. All potential comparisons would require new, dedicated experimental work.

Comparator data gap
Data to verify
No peer-reviewed direct comparison against a closely related analog identified.
Procurement should rely on structural uniqueness rather than proven performance advantage.
Literature search via PubChem; dedicated experimental comparison required.
Chemical Synthesis Medicinal Chemistry Halogen Bonding

Application Scenarios: 4-Iodo-1-propyl-1H-pyrazol-3-amine


Building Block for SAR Exploration

This compound is most appropriately used as a specific chemical building block in medicinal chemistry or chemical biology SAR studies. Its utility lies in exploring the effects of a 4-iodo substituent and an N1-propyl group on a target of interest. The iodine atom serves as a key synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the creation of diverse chemical libraries [1].

Reactivity Probe for Methodology Development

The combination of a primary amine and an aryl iodide on the same pyrazole core makes this compound a useful substrate for developing and testing new synthetic methodologies, particularly those involving chemoselective functionalization of the amino group or palladium-catalyzed cross-couplings at the 4-iodo position [1].

Reference Standard for Analytical Development

Given its commercial availability and defined structure, 4-Iodo-1-propyl-1H-pyrazol-3-amine can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for complex mixtures containing structurally related aminopyrazole derivatives [1].

Application
Selection Property
Validation Focus
SAR library synthesis
4-iodo cross-coupling handle
Scaffold-specific derivatization scope
Methodology development
Orthogonal amine/iodide reactivity
Chemoselectivity and catalyst compatibility
Analytical reference standard
Defined structure and commercial source
HPLC/LC-MS method verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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